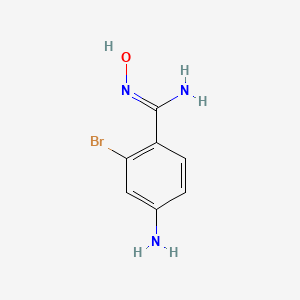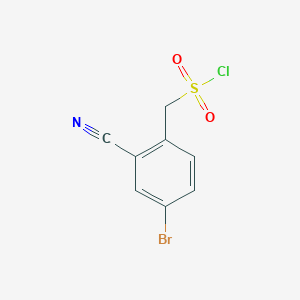
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₈H₅BrClNO₂S and a molecular weight of 294.55 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a methanesulfonyl chloride group attached to a benzene ring. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride typically involves the reaction of 4-bromo-2-cyanophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The bromine atom can be oxidized to a bromine oxide using oxidizing agents such as hydrogen peroxide (H₂O₂).
Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like LiAlH₄, and oxidizing agents like H₂O₂ .
Scientific Research Applications
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
(4-Bromo-2-cyanophenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:
(4-Bromo-2-cyanophenyl)methanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(4-Bromo-2-cyanophenyl)methanesulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
(4-Bromo-2-cyanophenyl)methanesulfonothioate: Similar structure but with a sulfonate thioester group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its reactivity and versatility in forming various derivatives through substitution reactions .
Properties
Molecular Formula |
C8H5BrClNO2S |
|---|---|
Molecular Weight |
294.55 g/mol |
IUPAC Name |
(4-bromo-2-cyanophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClNO2S/c9-8-2-1-6(5-14(10,12)13)7(3-8)4-11/h1-3H,5H2 |
InChI Key |
UDFKFWRZTKTAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



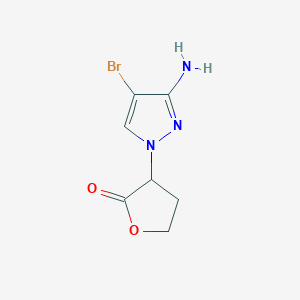
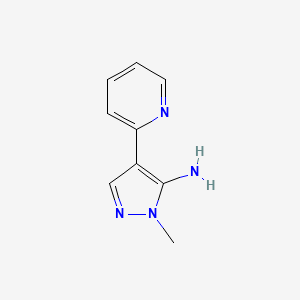
![Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylicacid](/img/structure/B13070411.png)
![2-Ethyl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13070421.png)


![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)

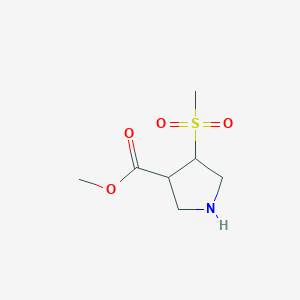
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
